molecular formula C20H16ClF3N4O4S2 B2433816 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 392299-26-2

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2433816
CAS No.: 392299-26-2
M. Wt: 532.94
InChI Key: FEIHEKJHACHVHI-UHFFFAOYSA-N
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Description

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H16ClF3N4O4S2 and its molecular weight is 532.94. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4O4S2/c1-31-12-5-10(6-13(8-12)32-2)17(30)26-18-27-28-19(34-18)33-9-16(29)25-15-7-11(20(22,23)24)3-4-14(15)21/h3-8H,9H2,1-2H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIHEKJHACHVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide) is a complex compound that incorporates a thiadiazole moiety and has shown promising biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features several key structural components:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
  • Dimethoxybenzamide : This moiety may enhance lipophilicity and receptor binding affinity.
  • Trifluoromethyl Group : Often included in drug design to improve metabolic stability and potency.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown comparable activity to standard antibiotics like ciprofloxacin . The specific compound may also demonstrate similar efficacy against various pathogens.

2. Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, derivatives of 1,3,4-thiadiazole have been evaluated for their cytostatic effects against cancer cell lines, showing promising results . The mechanism often involves the induction of apoptosis in cancer cells.

3. Adenosine Receptor Antagonism

The compound's structure suggests potential interaction with adenosine receptors. Thiadiazole derivatives have been previously identified as potent adenosine A(1) receptor antagonists . The SAR studies indicate that modifications to the thiadiazole ring can significantly influence receptor affinity and selectivity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) on the phenyl ring enhances receptor binding.
  • Ring Modifications : Variations in the thiadiazole structure can lead to different biological profiles; for instance, altering substituents on the benzamide can modulate activity against specific targets .

Case Study 1: Anticancer Activity

A study investigating a series of thiadiazole derivatives found that specific substitutions led to enhanced cytotoxicity against human cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Study 2: Antimicrobial Efficacy

In a comparative study of thiadiazole-based compounds against bacterial strains, certain derivatives demonstrated superior activity compared to established antibiotics. This suggests a potential for developing new antimicrobial agents based on this scaffold .

Scientific Research Applications

Biological Activities

Thiadiazole derivatives have been extensively studied for their wide range of biological activities. The compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant efficacy against various bacterial strains. For example, studies indicate that related compounds can inhibit the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL . This suggests potential applications in agricultural settings as antimicrobial agents.
  • Antitumor Properties : Research indicates that thiadiazole derivatives may possess anticancer properties. They interact with cellular pathways involved in tumor growth and proliferation, potentially offering therapeutic avenues for cancer treatment .
  • Anti-inflammatory Effects : The anti-inflammatory properties of thiadiazoles have been documented, making them candidates for treating inflammatory diseases . Their ability to modulate inflammatory pathways can be beneficial in conditions like arthritis and other chronic inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the applications and effects of thiadiazole derivatives similar to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide:

StudyFindings
Mahendrasinh et al. (2013)Synthesized novel thiadiazole derivatives showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Deokule et al. (2023)Reviewed various thiadiazole derivatives demonstrating diverse biological activities including anticancer and anti-inflammatory effects .
Recent Anticancer StudiesInvestigated newer thiadiazole compounds exhibiting substantial growth inhibition in cancer cell lines such as OVCAR-8 and SNB-19 .

Potential Applications

The diverse biological activities associated with this compound suggest several potential applications:

  • Pharmaceutical Development : Given its antimicrobial and anticancer properties, this compound could serve as a lead candidate for drug development targeting infectious diseases and cancer.
  • Agricultural Use : Its efficacy against plant pathogens positions it as a potential agrochemical for crop protection.

Chemical Reactions Analysis

Key Reactions

  • Thiadiazole Ring Formation

    • Cyclization : Thiadiazole rings are typically formed via cyclization of thiosemicarbazones or thioureas under acidic conditions.

    • Example : Reaction of a thiosemicarbazide precursor with a ketone or aldehyde to form the 1,3,4-thiadiazole core.

  • Substitution at the Thiadiazole Core

    • Thioether Formation : The introduction of the thioethyl group (S-CH₂-CH₂-NH-) likely involves nucleophilic substitution. For example, displacement of a halide or other leaving group on the thiadiazole ring by a thiol-containing reagent.

  • Benzamide Coupling

    • Amidation : The 3,5-dimethoxybenzamide moiety is attached via amide bond formation, typically using coupling agents like DCC or HOBt to link the benzamide fragment to the thiadiazole .

Thioether Group

  • Oxidation : Thioethers can oxidize to sulfones under strong oxidizing conditions (e.g., H₂O₂ or m-CPBA).

  • Nucleophilic Substitution : Thioethers may undergo substitution reactions with nucleophiles (e.g., amines, thiols) depending on the leaving group’s reactivity.

Benzamide Moiety

  • Hydrolysis : The amide bond can hydrolyze under acidic or basic conditions to yield carboxylic acids or amines, though steric hindrance from the dimethoxy groups may reduce reactivity.

Trifluoromethyl Group

  • Electrophilic Substitution : The trifluoromethyl group (CF₃) is highly stable and generally resistant to substitution, but adjacent chloro groups may undergo aromatic substitution under specific conditions .

Characterization Methods

Common techniques used to confirm the structure include:

Method Key Observations
NMR Proton shifts for aromatic rings, NH groups, and methoxy groups.
IR Absorption bands for amide (N-H stretch), thioether (S-C stretch), and carbonyl groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular formula (e.g., C₁₈H₁₄ClF₃N₆O₄S₂).

Limitations and Challenges

  • Synthetic Complexity : Multi-step syntheses may require optimization of reaction conditions (e.g., temperature, catalysts) to improve yields.

  • Toxicity Concerns : The trifluoromethyl group and halogen substituents necessitate toxicity profiling in preclinical studies .

Q & A

Q. Methodology :

Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing -CF3_3 with -OCH3_3) .

Assay selection : Test against kinase targets (IC50_{50}) or antimicrobial panels (MIC values).

Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity.

Table 2 : Example SAR data for antiproliferative activity:

Substituent (R)IC50_{50} (nM)LogP
-CF3_312.53.2
-Cl28.72.9
-OCH3_3>1002.1

What computational approaches aid in predicting target binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to identify key interactions (e.g., hydrogen bonds with thiadiazole-N) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess charge distribution and reactive sites .

How to resolve contradictions in biological assay data (e.g., in vitro vs. cellular efficacy)?

  • Validate assay conditions : Ensure consistent pH (7.4), serum concentration (10% FBS), and ATP levels (1–10 mM) .
  • Address solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Mechanistic studies : Perform Western blotting to confirm target engagement (e.g., phosphorylation inhibition) .

What strategies improve metabolic stability in preclinical models?

  • Prodrug design : Introduce ester moieties at the benzamide group to enhance oral bioavailability .
  • Cytochrome P450 screening : Identify major metabolites via LC-MS/MS and modify vulnerable sites (e.g., demethylation of methoxy groups) .

How to assess stability under varying storage and experimental conditions?

  • Forced degradation studies : Expose to heat (60°C), light (UV), and humidity (75% RH) for 14 days. Monitor degradation via HPLC (e.g., retention time shifts) .
  • Solution stability : Test in PBS (pH 7.4) and cell culture media at 37°C. Use LC-UV to quantify intact compound over 24h .

What methods elucidate discrepancies between in vitro and in vivo activity?

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax_{max}, and tissue distribution in rodent models .
  • Protein binding assays : Use equilibrium dialysis to assess free fraction (e.g., >90% bound to albumin reduces efficacy) .

How to identify and characterize reactive metabolites?

  • Trapping experiments : Incubate with glutathione (GSH) and analyze adducts via HRMS (e.g., m/z shifts +305 Da) .
  • Isotope labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic pathways via NMR .

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